Ethyl-d5-amine hydrochloride Ethyl-d5-amine hydrochloride The labelled version of Ethylamine Hydrochloride, a chemical used in various chemical organic syntheses and biological studies.

Brand Name: Vulcanchem
CAS No.: 284474-81-3
VCID: VC21110014
InChI: InChI=1S/C2H7N.ClH/c1-2-3;/h2-3H2,1H3;1H/i1D3,2D2;
SMILES: CCN.Cl
Molecular Formula: C2H8ClN
Molecular Weight: 86.57 g/mol

Ethyl-d5-amine hydrochloride

CAS No.: 284474-81-3

Cat. No.: VC21110014

Molecular Formula: C2H8ClN

Molecular Weight: 86.57 g/mol

* For research use only. Not for human or veterinary use.

Ethyl-d5-amine hydrochloride - 284474-81-3

Specification

CAS No. 284474-81-3
Molecular Formula C2H8ClN
Molecular Weight 86.57 g/mol
IUPAC Name 1,1,2,2,2-pentadeuterioethanamine;hydrochloride
Standard InChI InChI=1S/C2H7N.ClH/c1-2-3;/h2-3H2,1H3;1H/i1D3,2D2;
Standard InChI Key XWBDWHCCBGMXKG-LUIAAVAXSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])N.Cl
SMILES CCN.Cl
Canonical SMILES CCN.Cl

Introduction

Chemical Identity and Structure

Ethyl-d5-amine hydrochloride is the hydrochloride salt of ethyl-d5-amine, a compound where all five hydrogen atoms in the ethyl group have been replaced with deuterium atoms. This deuteration pattern creates a stable isotope-labeled compound that maintains similar chemical properties to its non-deuterated counterpart while providing unique analytical advantages.

Identification Parameters

Ethyl-d5-amine hydrochloride is identified through several standardized parameters. The compound has the CAS registry number 284474-81-3 . Its parent compound, ethyl-d5-amine (without the hydrochloride), has a separate CAS number of 17616-24-9 . The compound is also known by several synonyms including 1,1,2,2,2-Pentadeuterioethanamine hydrochloride and ETHYLAMINE:HCL-D5 .

Molecular Structure

The molecular formula of ethyl-d5-amine hydrochloride is typically represented as C₂H₈ClN, though it can also be written as C₂H₃D₅ClN to specifically indicate the deuterium atoms . The molecular structure consists of a deuterated ethyl group attached to an amine group, with the amine being protonated and paired with a chloride counterion to form the hydrochloride salt.

Physical and Chemical Properties

Ethyl-d5-amine hydrochloride possesses distinct physical and chemical properties that determine its behavior in various experimental conditions and applications.

Physical Properties

The compound appears as a white to off-white solid at room temperature . It has a melting point of 107-108°C (literature value) . The molecular weight of ethyl-d5-amine hydrochloride is reported as 81.54 g/mol in one source , while another source indicates 86.5754 g/mol . This discrepancy may be due to different calculations of the deuterium mass contribution.

Chemical Properties and Behavior

Ethyl-d5-amine hydrochloride is hygroscopic, meaning it readily absorbs moisture from the atmosphere . This property necessitates special storage conditions. The compound is slightly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol . The free base form (ethyl-d5-amine) has a reported boiling point of 14.2°C at 760 mmHg and a density of 0.768 g/cm³ .

The following table summarizes the key physical and chemical properties of ethyl-d5-amine hydrochloride:

PropertyValueReference
Physical StateWhite to Off-White Solid
Melting Point107-108 °C
Flash Point-37°C
Molecular Weight81.54 g/mol or 86.5754 g/mol
SolubilitySlightly soluble in DMSO and Methanol
StabilityHygroscopic

Applications and Uses

Ethyl-d5-amine hydrochloride serves various purposes in scientific research and pharmaceutical development, with its deuteration providing specific advantages for certain applications.

Research Applications

The compound is described as "the labelled version of Ethylamine Hydrochloride, a chemical used in various chemical organic syntheses and biological studies" . The deuterium labeling makes it particularly valuable for:

  • Serving as an internal standard in analytical methods

  • Studying reaction mechanisms through isotope effects

  • Conducting metabolic studies where tracking the compound's fate is important

  • Use in spectroscopic investigations where deuterium provides distinct signal patterns

Pharmaceutical Relevance

While the search results don't mention specific pharmaceutical applications for ethyl-d5-amine hydrochloride itself, deuterated compounds in general have gained significant importance in pharmaceutical development. Deuteration can slow down system clearance rates and prolong the half-life of drugs in the body . This can lead to reduced toxicity and side effects by allowing lower dosing regimens while maintaining pharmacological activity .

The first deuterated drug, Austedo (deutetrabenazine), was approved by the US Food and Drug Administration in 2017 for treating involuntary movements or chorea in patients with Huntington's disease . Several other deuterium-containing drugs have entered clinical trials, including BMS-986165, VX-984, and CTP-354 .

Desired ConcentrationAmount of Compound
1 mM from 1 mg11.5506 mL solvent
5 mM from 1 mg2.3101 mL solvent
10 mM from 1 mg1.1551 mL solvent
1 mM from 10 mg115.5063 mL solvent
5 mM from 10 mg23.1013 mL solvent
10 mM from 10 mg11.5506 mL solvent

It is recommended to store stock solutions separately to avoid product degradation caused by repeated freezing and thawing . When stored at -80°C, solutions should be used within 6 months; when stored at -20°C, they should be used within 1 month .

Signal WordHazard StatementsGHS Pictograms
DangerH302: Harmful if swallowedCorrosion (GHS05)
H312: Harmful in contact with skinExclamation Mark (GHS07)
H318: Causes serious eye damage
H335: May cause respiratory irritation

Relevance in Deuterated Compound Research

The significance of ethyl-d5-amine hydrochloride extends beyond its immediate applications to the broader field of deuterated compound research.

Deuterium Kinetic Isotope Effect

The substitution of hydrogen with deuterium can lead to a deuterium kinetic isotope effect (DKIE), which impacts the rate of chemical reactions and metabolic processes . For example, in the JAK inhibitor BMS-986165, deuteration of the N-methyl group was shown to slow down the generation of a less selective primary amide metabolite in vivo by suppressing an N-demethylation metabolic pathway .

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